molecular formula C13H15ClNO3S+ B105341 2-Chloro-1-methylpyridinium p-Toluenesulfonate CAS No. 7403-46-5

2-Chloro-1-methylpyridinium p-Toluenesulfonate

Cat. No.: B105341
CAS No.: 7403-46-5
M. Wt: 299.77 g/mol
InChI Key: KWNGIKVZXFFZNN-UHFFFAOYSA-M
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Description

2-Chloro-1-methylpyridinium p-Toluenesulfonate is a chemical compound known for its utility in organic synthesis. It is often used as a reagent in various chemical reactions due to its ability to activate hydroxy groups of alcohols and carboxylic acids. This compound is particularly valuable in the synthesis of esters, lactones, amides, lactams, and ketenes from corresponding carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylpyridinium p-Toluenesulfonate typically involves the reaction of 2-chloropyridine with methyl iodide in the presence of a suitable solvent like acetone. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylpyridinium p-Toluenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from these reactions include esters, lactones, amides, lactams, and ketenes .

Scientific Research Applications

2-Chloro-1-methylpyridinium p-Toluenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-1-methylpyridinium p-Toluenesulfonate exerts its effects involves the activation of hydroxy groups in alcohols and carboxylic acids. This activation facilitates the formation of esters, lactones, amides, lactams, and ketenes. The compound acts as a coupling reagent, promoting the formation of peptide bonds in peptide synthesis .

Comparison with Similar Compounds

Biological Activity

2-Chloro-1-methylpyridinium p-toluenesulfonate (CAS No. 7403-46-5) is a synthetic organic compound widely utilized in various biochemical applications, particularly in the field of analytical chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its pyridinium structure, which enhances its reactivity. The compound is soluble in polar solvents, making it suitable for various chemical reactions.

Molecular Structure

PropertyValue
Molecular FormulaC11H12ClN2O3S
Molecular Weight276.74 g/mol
Canonical SMILESC1=CC=N(C=C1)C(=O)C2=CC(=C(C(=C2)N+[O-])Cl)S(=O)(=O)C)

The biological activity of this compound primarily involves its ability to act as a nucleophilic substitution agent . The chloro group can be replaced by nucleophiles, leading to the formation of various derivatives that may exhibit distinct biological properties.

Enzyme Interactions

Research indicates that this compound can interact with enzymes, potentially inhibiting their activity through covalent bonding with nucleophilic sites on proteins. This mechanism is crucial for its application in biochemical assays and drug development.

Derivatization Agent

One of the significant applications of this compound is as a derivatization reagent in mass spectrometry. It enhances the detection sensitivity of various metabolites, including vitamin D3 derivatives. A study demonstrated that using this compound allowed for improved chromatographic separation and quantification of vitamin D metabolites in human serum samples, achieving high linearity and recovery rates .

Case Studies

  • Vitamin D Metabolite Analysis : A study utilized this compound for the derivatization of vitamin D metabolites. The method exhibited excellent precision and accuracy, with coefficients of determination ranging from 0.9977 to 0.9992 .
  • Protein Labeling : The compound has been employed in labeling proteins for electrophoretic analysis. This application highlighted its utility in detecting proteins at picomolar concentrations using capillary electrophoresis combined with laser-induced fluorescence detection .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Enzyme InhibitionInhibits enzyme activity via covalent bonding
DerivatizationEnhances detection sensitivity in mass spectrometry
Protein LabelingFacilitates analysis of proteins at low concentrations

Properties

IUPAC Name

2-chloro-1-methylpyridin-1-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H7ClN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNGIKVZXFFZNN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995343
Record name 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-46-5
Record name 2-Chloro-1-methylpyridinium 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7403-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7403-46-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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